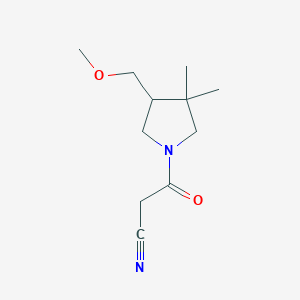
3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanenitrile is a complex organic compound with a unique structure that includes a pyrrolidine ring, a methoxymethyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanenitrile typically involves multiple steps. One common method includes the reaction of 3,3-dimethylpyrrolidine with methoxymethyl chloride under basic conditions to introduce the methoxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, while the nitrile group can act as an electrophile, facilitating various biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanoic acid
- 3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanamide
- 3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanol
Uniqueness
The unique combination of the methoxymethyl group, pyrrolidine ring, and nitrile group in 3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanenitrile provides distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H18N2O2 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
3-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C11H18N2O2/c1-11(2)8-13(10(14)4-5-12)6-9(11)7-15-3/h9H,4,6-8H2,1-3H3 |
Clave InChI |
WOCOBTJCCQXQQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CC1COC)C(=O)CC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonylfluoride, 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]-](/img/structure/B13354260.png)
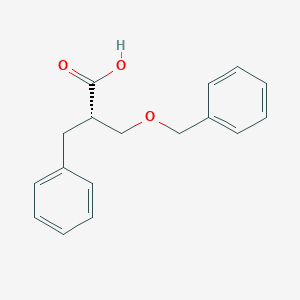
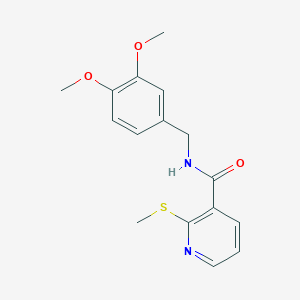
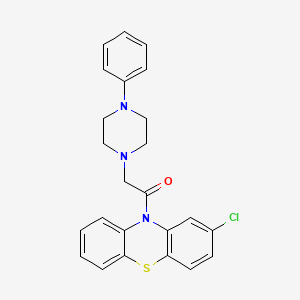

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B13354293.png)

![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopentylmethylene)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B13354295.png)

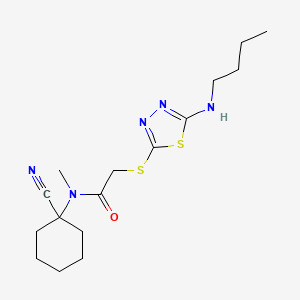
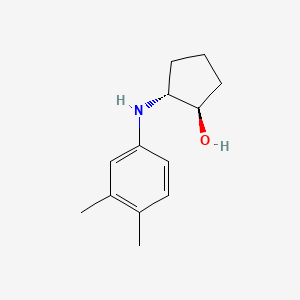
![6-(2,4-Dimethoxyphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354325.png)
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-isoquinolin]-6'-ol](/img/structure/B13354329.png)
![3-[(1-Adamantylsulfanyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354332.png)
